diiodoplatinum(2+);piperidin-1-ide
Description
Diiodoplatinum(II) complexes are a class of platinum coordination compounds characterized by a central Pt²⁺ ion coordinated with two iodide ligands. These complexes often exhibit unique reactivity and structural properties due to the strong field strength of iodide ligands, which influence their electronic configuration and steric environment. For example, diiodoplatinum(II) complexes with 1,5-cyclooctadiene ligands demonstrate air stability and distinct solubility profiles in organic solvents . Piperidin-1-ide, a deprotonated piperidine derivative, could theoretically act as a ligand in such complexes, but its explicit coordination chemistry with Pt²⁺ remains uncharacterized in the available literature.
Properties
CAS No. |
15227-44-8 |
|---|---|
Molecular Formula |
C10H20I2N2Pt |
Molecular Weight |
617.17 g/mol |
IUPAC Name |
diiodoplatinum(2+);piperidin-1-ide |
InChI |
InChI=1S/2C5H10N.2HI.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H2;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
WBDPKHXERJXBLW-UHFFFAOYSA-L |
Canonical SMILES |
C1CC[N-]CC1.C1CC[N-]CC1.I[Pt+2]I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diiodoplatinum(2+);piperidin-1-ide typically involves the reaction of a platinum(II) precursor with iodine and piperidine. One common method is to start with platinum(II) chloride, which is reacted with iodine in the presence of piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diiodoplatinum(2+);piperidin-1-ide undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: The iodine ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand substitution reactions often require the use of coordinating solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species. Substitution reactions result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
Diiodoplatinum(2+);piperidin-1-ide has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential as an anticancer agent due to the cytotoxic properties of platinum compounds.
Medicine: Explored for use in chemotherapy, particularly in the treatment of cancers resistant to other platinum-based drugs.
Mechanism of Action
The mechanism of action of diiodoplatinum(2+);piperidin-1-ide involves the interaction of the platinum center with biological molecules. In medicinal applications, the compound can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The piperidine ligand may also play a role in modulating the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Comparison with Similar Platinum(II) Complexes
Platinum(II) complexes are widely studied for their catalytic, medicinal, and structural properties. Below is a comparative analysis of diiodoplatinum(II) complexes and analogous compounds with varying ligands or oxidation states:
Ligand Effects on Stability and Reactivity
Diiodoplatinum(II) vs. Dichloroplatinum(II) :
The substitution of iodide ligands with chloride ligands significantly alters reactivity. For instance, dichloro(1,5-cyclooctadiene)platinum(II) decomposes more slowly in dimethyl sulfoxide compared to its dibromo and diiodo analogs, which degrade rapidly due to weaker Pt–I bonds .- Nitrogen-Donor Ligands: Complexes with chelating N(amino)-N(imine) ligands (e.g., in ) undergo oxidative addition and reductive elimination reactions, forming platinacyclic compounds. Kinetic studies reveal that product ratios (e.g., 1:4 for chlorido species) depend on ligand steric and electronic effects .
Structural and Spectroscopic Properties
- Bond Lengths and Angles :
Crystallographic data for diiodoplatinum(II) complexes with oxazine ligands () show bond lengths such as Pt–I (2.70–2.75 Å) and N–Pt–I angles of ~91.11°, consistent with square-planar geometry. In contrast, dichloroplatinum(II) complexes exhibit shorter Pt–Cl bonds (~2.30 Å) .
Oxidation State Comparisons
- Platinum(II) vs. Platinum(IV) :
Platinum(IV) complexes (e.g., diiodoplatinum(IV)diamine) are generally more inert kinetically but can act as prodrugs, releasing active Pt²⁺ species under reducing conditions. Platinum(II) complexes are more reactive in ligand substitution reactions .
Data Tables
Table 1. Comparative Properties of Diiodoplatinum(II) Complexes and Analogs
Table 2. Kinetic Parameters for Platinum(II) Complexes with N(amino)-N(imine) Ligands
| Reaction Step | Activation Energy (kJ/mol) | Product Ratio (Chlorido:Other) |
|---|---|---|
| Oxidative Addition | 85–95 | 1:4 |
| Reductive Elimination | 70–80 | Dependent on ligand sterics |
Key Research Findings
Reactivity Trends : Diiodoplatinum(II) complexes with bulky ligands (e.g., cyclooctadiene) exhibit enhanced air stability but reduced solubility in polar solvents compared to chloro/bromo analogs .
Mechanistic Insights: Kinetic studies of Pt(II) organometallics reveal that non-innocent ligands (e.g., amino-imines) generate transient intermediates, some of which are "dead-end" species irrelevant to the reaction pathway .
Therapeutic Implications : The iodine ligand’s role in Pt(IV) complexes highlights the need for oxidation-state-specific design in metallodrugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
